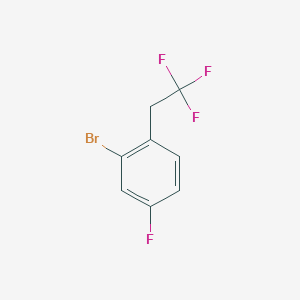

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene

説明

The compound "2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene" is a halogenated aromatic molecule that contains bromine, fluorine, and a trifluoroethyl group attached to a benzene ring. This structure suggests potential reactivity in both electrophilic aromatic substitution and nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups that can influence the electron density on the benzene ring.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) has been demonstrated to yield (Z)-1-(2-bromo-1-fluorovinyl)benzenes with high regioselectivity and yields up to 81% . Although this reaction does not directly produce the compound , it provides insight into the synthesis of similar bromo-fluoro-substituted benzene compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be significantly influenced by the substituents. For example, the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides show that the dihedral angles between the two benzene rings vary depending on the halogen present, with smaller angles observed for bromo and iodo derivatives . This suggests that the molecular structure of "2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene" would also be influenced by the steric and electronic effects of the bromine, fluorine, and trifluoroethyl groups.

Chemical Reactions Analysis

The presence of bromine and fluorine atoms on the benzene ring can lead to various chemical reactions. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene has been used as a starting material for organometallic synthesis, indicating that bromine can act as a good leaving group in the formation of organometallic intermediates . Similarly, the compound of interest may undergo reactions where the bromine atom can be substituted or participate in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes can be studied using spectroscopic methods. The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded, and the molecular geometry and vibrational frequencies have been calculated using DFT methods . These studies provide valuable information on the influence of halogen atoms on the vibrational modes and electronic properties of the molecule. The absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies of such compounds can be determined through time-dependent DFT (TD-DFT) approach, which would also apply to "2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene" .

科学的研究の応用

Metabolic Analysis

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene and its related compounds have been instrumental in metabolic studies. For instance, in a study, 2,2,2-Trifluoroethanol (TFE) metabolites were identified in the urine of Sprague-Dawley rats using 19F nuclear magnetic resonance (NMR) spectroscopy. The research highlighted the metabolization of TFE to various compounds, demonstrating the utility of 19F NMR for analyzing drug metabolism in laboratory animals (Selinsky et al., 1991).

Carcinogenic Activity Assessment

Halogen derivatives of 4-dimethylaminoazobenzene, including compounds structurally related to 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene, were assessed for carcinogenic activity in rats. This study aimed to understand the carcinogenic process induced by such compounds and found that specific halogen substitutions could significantly alter carcinogenic activities (Miller et al., 1949).

Structure-Activity Relationship Studies

The compound's derivatives were used to understand the structure-activity relationships in amino-halogen substituted phenyl-aminoethanols, comparing their effects on adrenergic beta-receptors in various animals. This study underscores the importance of molecular structure in determining the potency and therapeutic potential of beta-adrenergic agents (Engelhardt, 1984).

Attractiveness to Oriental Fruit Fly

Studies showed that certain fluorine analogs of methyl eugenol, structurally related to 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene, are highly attractive to Bactrocera dorsalis males. This discovery has implications for developing safer alternatives to methyl eugenol for fruit fly management (Khrimian et al., 2006).

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

作用機序

Target of Action

Similar compounds have been noted to cause irritation to the skin and eyes, suggesting a potential interaction with these tissues .

Result of Action

It’s worth noting that similar compounds have been reported to cause irritation to the skin and eyes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene . For instance, the compound may accumulate in confined spaces, particularly at or below ground level .

特性

IUPAC Name |

2-bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-7-3-6(10)2-1-5(7)4-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUCFQFVEHTUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672319 | |

| Record name | 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |

CAS RN |

1186194-81-9 | |

| Record name | 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

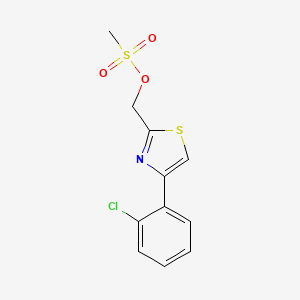

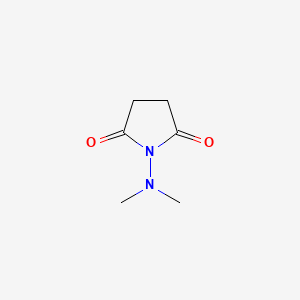

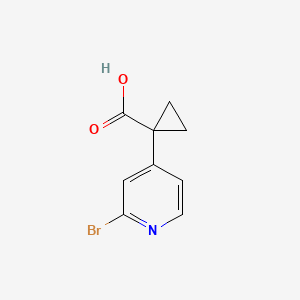

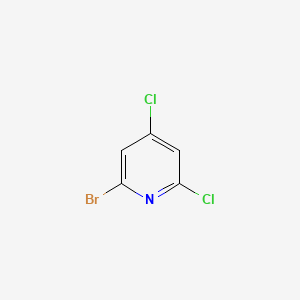

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3032086.png)

![4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3032094.png)